富马酸甲基福莫特罗(2:1)(非对映异构体的混合物)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

分析方法开发

分光光度分析:富马酸甲基福莫特罗,又称富马酸福莫特罗二水合物,一直是分析方法开发的主题。分光光度法已被用于同时分析富马酸福莫特罗和其他成分,如氟替卡松,展示了其在联合用药分析和质量控制中的相关性 (El-Abasawy 等人,2018).

气相色谱分析:气相色谱法已针对福莫特罗非对映异构体的测定进行了优化和验证,这对于评估其在药物形式中的纯度和组成至关重要 (Akapo 等人,2004).

高效液相色谱(HPLC):已使用反相 HPLC 对富马酸福莫特罗与其他化合物(如格隆溴铵)进行定量分析,表明其在多组分药物制剂中的效用 (Kalaiselvan 等人,2018).

药物递送研究

透皮给药:研究探讨了不同溶剂对富马酸福莫特罗透皮渗透的影响。确定有效的溶剂系统,如桉油精/N-甲基-2-吡咯烷酮,对于开发该药物的透皮给药系统至关重要 (Kakubari 等人,2006).

用于气雾剂给药的纳米载体系统:已努力开发用于富马酸福莫特罗气雾剂给药的新型纳米载体系统。此类研究对于推进肺部药物递送技术至关重要,有可能改善阻塞性气道疾病的治疗 (Kayhan 等人,2015).

固态表征和稳定性

固态核磁共振表征:已使用固态核磁共振对富马酸福莫特罗溶剂化物和脱溶剂化的动力学和结构方面进行了表征。了解分子动力学和晶体结构对于确保药物的药物形式的稳定性和有效性至关重要 (Apperley 等人,2013).

热力学稳定性研究:已经对富马酸福莫特罗的不同多晶型物和溶剂化物的热力学稳定性进行了研究。此类研究对于稳定且有效的药物制剂的开发和储存至关重要 (Jarring 等人,2006).

作用机制

Target of Action

N-Methyl Formoterol Fumarate primarily targets the beta2-adrenergic receptors . These receptors are located on bronchial smooth muscle in the airways . The activation of these receptors leads to a series of events that result in the relaxation of the bronchial smooth muscle .

Mode of Action

N-Methyl Formoterol Fumarate acts as a long-acting beta2-adrenergic receptor agonist . It binds to the beta2-adrenergic receptors on the bronchial smooth muscle, leading to the activation of intracellular adenyl cyclase . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3,5-adenosine monophosphate (cAMP), which ultimately results in the relaxation and dilation of the airways .

Biochemical Pathways

The activation of beta2-adrenergic receptors by N-Methyl Formoterol Fumarate triggers the adenyl cyclase-cAMP pathway . The increase in cAMP levels leads to the relaxation of bronchial smooth muscle, providing relief from bronchospasm . Additionally, the increase in cAMP can inhibit the release of pro-inflammatory mediators from cells such as mast cells .

Result of Action

The primary result of N-Methyl Formoterol Fumarate’s action is the relaxation and dilation of the airways . This bronchodilator effect helps in the management of conditions like asthma and chronic obstructive pulmonary disease (COPD), where airway constriction is a major issue .

Action Environment

The action of N-Methyl Formoterol Fumarate is influenced by various environmental factors. For instance, the pH of the electrolytic environment can impact the electrochemical oxidation of the compound . Additionally, the compound’s action may be affected by the presence of other drugs, as formoterol fumarate is often administered in combination with other medications for the treatment of asthma and COPD

属性

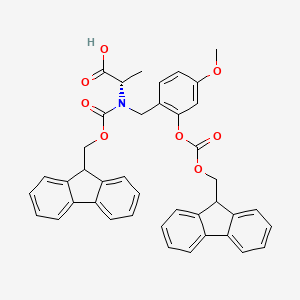

| { "Design of the Synthesis Pathway": "The synthesis of N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers) can be achieved through a multi-step process involving several reactions. The key steps involve the synthesis of the starting materials, followed by the reaction of these materials to form the final compound. The overall synthesis pathway involves the use of various reagents and catalysts to facilitate the reactions and ensure high yields and purity of the final product.", "Starting Materials": [ "Formoterol Fumarate", "N-Methyl Ethanolamine", "Triethylamine", "Methanesulfonic Acid", "Sodium Hydroxide", "Methanol", "Ethyl Acetate", "Toluene", "Acetonitrile", "Diethyl Ether" ], "Reaction": [ "Step 1: Synthesis of N-Methyl Ethanolamine", "a. React Methanesulfonic Acid with Methanol to form Methyl Methanesulfonate", "b. React Methyl Methanesulfonate with N-Methylamine to form N-Methyl Ethanolamine", "Step 2: Synthesis of Formoterol Fumarate", "a. React N-Methyl Ethanolamine with Formoterol Base in the presence of Triethylamine to form Formoterol Intermediate", "b. React Formoterol Intermediate with Fumaric Acid in Ethyl Acetate to form Formoterol Fumarate", "Step 3: Synthesis of N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers)", "a. React Formoterol Fumarate with N-Methyl Ethanolamine in Toluene in the presence of Sodium Hydroxide to form N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers)", "b. Purify the final product by recrystallization from Acetonitrile/Diethyl Ether" ] } | |

CAS 编号 |

1795133-97-9 |

产品名称 |

N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers) |

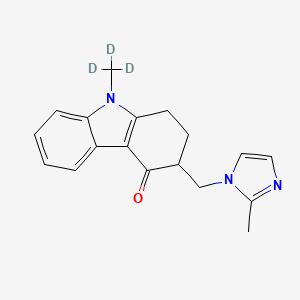

分子式 |

C24H30N2O8 |

分子量 |

474.51 |

IUPAC 名称 |

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide |

InChI |

InChI=1S/C20H26N2O4.C4H4O4/c1-14(10-15-4-7-17(26-3)8-5-15)22(2)12-20(25)16-6-9-19(24)18(11-16)21-13-23;5-3(6)1-2-4(7)8/h4-9,11,13-14,20,24-25H,10,12H2,1-3H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI 键 |

IECWPBVJPVCKJS-WLHGVMLRSA-N |

SMILES |

CC(CC1=CC=C(C=C1)OC)N(C)CC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |

同义词 |

N-[2-Hydroxy-5-[1-hydroxy-2-[methyl[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide (2E)-2-Butenedioate Salt (2:1); |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

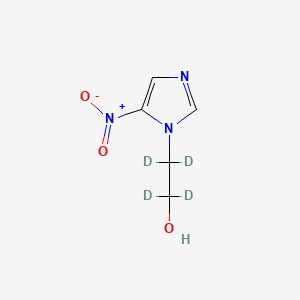

![(4aR,8aR)-1-Nitrosodecahydropyrazino[2,3-b]pyrazine](/img/structure/B586364.png)